METHYL 6-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with the molecular formula C14H16N2O2S2. It is known for its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of METHYL 6-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes, thiourea, and β-keto esters under acidic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
METHYL 6-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
METHYL 6-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of METHYL 6-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
METHYL 6-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with similar compounds such as:
Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate: This compound has a similar pyrimidine structure but different substituents, leading to variations in its chemical and biological properties.
4-(Methylsulfonyl)phenylacetic acid: This compound shares the methylsulfanyl group but has a different core structure, resulting in different reactivity and applications.
Properties
Molecular Formula |
C14H16N2O2S2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
methyl 6-methyl-4-(4-methylsulfanylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H16N2O2S2/c1-8-11(13(17)18-2)12(16-14(19)15-8)9-4-6-10(20-3)7-5-9/h4-7,12H,1-3H3,(H2,15,16,19) |
InChI Key |
UHGMKNGOCVXMRZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)SC)C(=O)OC |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)SC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.